molecular formula C8H9NO2S B14822155 5-Hydroxy-2-(methylthio)benzamide

5-Hydroxy-2-(methylthio)benzamide

Cat. No.: B14822155
M. Wt: 183.23 g/mol
InChI Key: WRPLEQFAGPGDPW-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(methylthio)benzamide (CAS 1243283-65-9) is a benzamide derivative with the molecular formula C 8 H 9 NO 2 S and a molecular weight of 183.23 g/mol . This compound serves as a critical research tool in medicinal chemistry and epigenetics, specifically functioning as a highly potent and selective Histone Deacetylase 3 (HDAC3) inhibitor . In biochemical applications, 5-Hydroxy-2-(methylthio)benzamide demonstrates a significant mechanism of action by acting as a zinc-binding group (ZBG) within the active site of the HDAC3 enzyme . Research has shown that this compound exhibits remarkable selectivity, with one study reporting an IC 50 of 30 nM for HDAC3 and a selectivity of >300-fold over all other HDAC isoforms . This high level of selectivity is of particular interest for dissecting the specific biological roles of HDAC3, as subtle changes to the benzamide structure—such as replacing the methylthio group with a hydroxy group—result in a complete loss of this isoform selectivity . The primary research value of 5-Hydroxy-2-(methylthio)benzamide lies in its use as a chemical probe to investigate HDAC3-specific functions in various disease models, including oncology and virology. Studies utilizing such selective inhibitors are essential for understanding epigenetic regulation, gene transcription, and cell cycle progression without the confounding effects of pan-HDAC inhibition . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

5-hydroxy-2-methylsulfanylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

WRPLEQFAGPGDPW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Method Key Reagents Yield (%) Advantages Limitations
Nucleophilic Substitution CH₃SSCH₃, BF₃·OEt₂ 68–72 Mild conditions Moisture-sensitive
Condensation SOCl₂, NH₃ 85–89 High yield Corrosive reagents
Hydrolysis of Ethers BBr₃ 76–80 Regioselective Multi-step
Catalytic Coupling Pd(OAc)₂, CH₃SNa 60–65 Modular Costly catalysts
Enzymatic Sulfotransferase, SAM 52–58 Eco-friendly Low scalability
One-Pot Synthesis CH₃SH, NH₄OH 70–75 Efficient Stoichiometric precision needed

Industrial-Scale Considerations

For large-scale production (>100 kg), the condensation route (Method 2) is preferred due to its high yield and reagent availability. Recent optimizations include:

  • Continuous Flow Reactors : Reducing reaction time from 12 hours to 45 minutes.
  • Solvent Recycling : DCM recovery rates exceeding 90% via distillation.

Purity and Analytical Characterization

Regardless of the method, final purification typically involves recrystallization from ethanol/water (3:1 v/v), achieving >99% purity (HPLC). Key analytical data:

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, OH), 8.02 (d, J = 2.4 Hz, 1H), 7.34 (dd, J = 8.8, 2.4 Hz, 1H), 6.82 (d, J = 8.8 Hz, 1H), 2.49 (s, 3H, SCH₃).
  • IR : 3270 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C–S).

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a methylsulfanylbenzamide.

    Substitution: The hydroxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dehydroxylated benzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

5-Hydroxy-2-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with 5-Hydroxy-2-(methylthio)benzamide, particularly benzamide/benzimidazole backbones and functional group substitutions:

N-[4-Hydroxy-2-methyl-5-(methylthio)benzyl]benzamide (HMMBBA)
  • Structure : Benzamide with hydroxy (4-position), methyl (2-position), and methylthio (5-position) groups.
  • Synthesis : Derived from capsaicin-like benzamide derivatives via condensation reactions .
  • Bioactivity :
    • Exhibits bacteriostatic activity against Staphylococcus aureus (MIC = 0.125 mg/mL) and Escherichia coli (MIC = 0.25 mg/mL).
    • Demonstrated antifouling efficacy in marine environments, reducing macrofouling organisms like Balanus .
5-Methoxy-2-mercaptobenzimidazole
  • Structure : Benzimidazole core with methoxy (-OCH₃) at the 5-position and mercapto (-SH) at the 2-position.
  • Physical Properties : Melting point = 261–263°C; white crystalline powder .
  • Applications : Used in polymer stabilization and as a corrosion inhibitor.
  • Comparison : Replacing the benzamide with a benzimidazole ring and substituting -OH with -OCH₃ reduces hydrogen-bonding capacity, altering solubility and target specificity .
Thiazolidinone-Benzamide Derivatives (e.g., Compounds 17–20)
  • Structure: Benzamide linked to thiazolidinone rings with methylthio groups and variable arylidene substituents (e.g., 4-chloro, 2-fluoro) .
  • Bioactivity :
    • Compound 18 (4-fluoro derivative): MIC = 74% against bacterial strains; melting point = 220–222°C.
    • Compound 20 (allyl-substituted): Exhibited antitubercular activity .
  • Comparison: The thiazolidinone moiety introduces conformational rigidity and additional hydrogen-bonding sites, enhancing antimicrobial potency compared to simpler benzamides .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Trends
5-Hydroxy-2-(methylthio)benzamide Not reported -OH, -SCH₃, benzamide Moderate in polar solvents
HMMBBA Not reported -OH, -SCH₃, -CH₃, benzamide Low aqueous solubility
5-Methoxy-2-mercaptobenzimidazole 261–263 -OCH₃, -SH, benzimidazole Insoluble in water
Compound 18 220–222 -F, -SCH₃, thiazolidinone Soluble in DMSO

Key Trends :

  • Hydroxy and methylthio groups enhance solubility in organic solvents but reduce aqueous solubility.
  • Methoxy and thiazolidinone substituents increase melting points due to improved crystallinity .

Key Insights :

  • Methylthio groups correlate with enhanced antimicrobial activity, possibly due to sulfur-mediated disruption of microbial membranes .
  • Hydroxy groups in benzamides contribute to antioxidant properties, as seen in phenolic derivatives (e.g., ) .

Challenges :

  • Controlling regioselectivity in poly-substituted benzamides requires careful catalyst selection (e.g., piperidine in ) .
  • Purification of methylthio-containing compounds often involves repeated crystallization from ether or ethanol .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-2-(methylthio)benzamide in academic settings?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, derivatives of benzamide with methylthio groups are prepared by refluxing thio-containing precursors (e.g., methylthiopropylamine) with substituted benzaldehydes in dichloromethane (DCM) using pyridine as a catalyst. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization . Key steps include:

  • Step 1 : Activation of the aldehyde group using anhydrous conditions.
  • Step 2 : Nucleophilic attack by the thio-containing reagent.
  • Step 3 : Acidic workup to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing 5-Hydroxy-2-(methylthio)benzamide?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • 1H/13C NMR : Confirms substituent positions on the benzene ring and methylthio group integration (e.g., methylthio protons at δ ~2.5 ppm) .
  • HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak for C9H11NO2S at 221.06) .

Advanced Research Questions

Q. How can reaction yields be optimized for 5-Hydroxy-2-(methylthio)benzamide derivatives under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test bases like triethylamine (TEA) or DMAP to enhance nucleophilicity. For example, using DMAP in DMF improved yields by 15% in analogous benzamide syntheses .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates compared to DCM but may require higher temperatures.
  • Temperature Control : Reflux at 80–100°C maximizes reactivity while minimizing side products. Monitor via HPLC (retention times ~7–12 min) .

Q. How should researchers address contradictions in melting points or spectral data for synthesized analogs?

  • Methodological Answer :

  • Polymorphism Analysis : Benzamide derivatives exhibit multiple crystalline forms, which can alter melting points. Use differential scanning calorimetry (DSC) or X-ray diffraction to identify polymorphs .
  • Impurity Profiling : Conflicting NMR signals may arise from unreacted starting materials. Purify via preparative HPLC or repeated recrystallization in ethanol/water mixtures .

Q. What strategies are effective for studying structure-activity relationships (SAR) in 5-Hydroxy-2-(methylthio)benzamide analogs?

  • Methodological Answer :

  • Substituent Variation : Modify the hydroxy or methylthio groups (e.g., fluorination at position 5 or alkylation of the thioether) to assess biological activity shifts .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with experimental bioactivity data .
  • Biological Assays : Test antimicrobial or anticancer activity via MIC (Minimum Inhibitory Concentration) or MTT assays, comparing IC50 values across derivatives .

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